![molecular formula C8H5ClF3NO2S B1596765 2-{[3-クロロ-5-(トリフルオロメチル)-2-ピリジニル]-スルファニル}酢酸 CAS No. 338422-73-4](/img/structure/B1596765.png)
2-{[3-クロロ-5-(トリフルオロメチル)-2-ピリジニル]-スルファニル}酢酸
概要
説明
2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-sulfanyl}acetic acid is a complex organic compound notable for its unique structure and versatile applications. This compound features a pyridine ring substituted with chloro and trifluoromethyl groups, enhancing its reactivity and potential utility in various scientific fields.
科学的研究の応用
Chemistry
This compound serves as a versatile building block in organic synthesis, enabling the creation of diverse molecules through its reactive functional groups.
Biology
In biological research, it can be used to study enzyme interactions, particularly those involving sulfur-containing substrates.
Medicine
Industry
In industry, this compound is utilized in the development of novel materials and as an intermediate in chemical manufacturing processes.
作用機序
Target of Action
Compounds with similar structures have been reported to interact with the respiratory system .
Mode of Action
It’s worth noting that compounds with trifluoromethyl groups have been found to exhibit various pharmacological activities .
Biochemical Pathways
It’s known that trifluoromethyl-containing compounds can influence a variety of biochemical processes .
Pharmacokinetics
The trifluoromethyl group in the compound could potentially influence its bioavailability and pharmacokinetic properties .
Result of Action
Compounds with similar structures have been reported to cause irritation to the skin, eyes, and respiratory system .
Action Environment
It’s generally recommended to store such compounds under inert gas (nitrogen or argon) at 2-8°c to maintain their stability .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-sulfanyl}acetic acid typically involves multiple steps:
Starting Materials: : Pyridine derivatives are often the starting materials, which undergo chlorination and trifluoromethylation.
Chlorination: : A chlorinating agent, such as thionyl chloride, is employed to introduce the chlorine atom at the desired position on the pyridine ring.
Sulfur Addition: : The next step involves adding the sulfanyl group, typically through a thiolation reaction with sulfur-containing reagents.
Acetic Acid Group Introduction: : The final step introduces the acetic acid moiety via a carboxylation reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Advanced catalysts and optimized reaction conditions are utilized to ensure the purity and consistency of the final product.
化学反応の分析
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, transforming into sulfoxides or sulfones.
Reduction: : Reduction reactions may yield thiols or other sulfur-containing derivatives.
Substitution: : Nucleophilic substitution reactions can replace the chloro group with various nucleophiles, producing a range of derivatives.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: : Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: : Nucleophiles such as alkoxides, amines, or thiolates can be employed.
Major Products Formed
Oxidation: : Sulfoxides and sulfones.
Reduction: : Thiol derivatives.
Substitution: : Various nucleophilic substitution products depending on the nucleophile used.
類似化合物との比較
Similar Compounds
2-{[3-Bromo-5-(trifluoromethyl)-2-pyridinyl]-sulfanyl}acetic acid: : Similar structure but with a bromo group instead of chloro.
2-{[3-Chloro-5-(difluoromethyl)-2-pyridinyl]-sulfanyl}acetic acid: : Differing by the presence of a difluoromethyl group.
2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-sulfanyl}propionic acid: : Featuring a propionic acid group instead of acetic acid.
Highlighting its Uniqueness
Compared to these similar compounds, 2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-sulfanyl}acetic acid stands out due to its unique balance of reactivity and stability conferred by the specific arrangement of functional groups, making it especially valuable in diverse research and industrial applications.
Hope this is what you were looking for. What are your thoughts on these details?
特性
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF3NO2S/c9-5-1-4(8(10,11)12)2-13-7(5)16-3-6(14)15/h1-2H,3H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAMIKJTZALCGDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)SCC(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00378771 | |
| Record name | {[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00378771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
338422-73-4 | |
| Record name | Acetic acid, 2-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]thio]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=338422-73-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00378771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


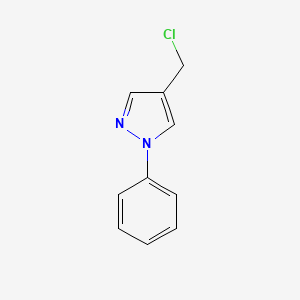
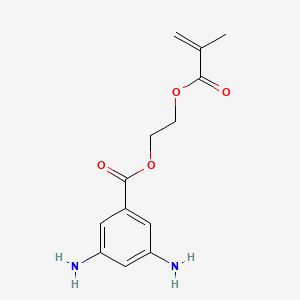
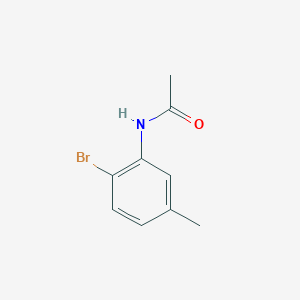
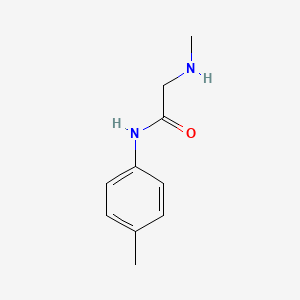
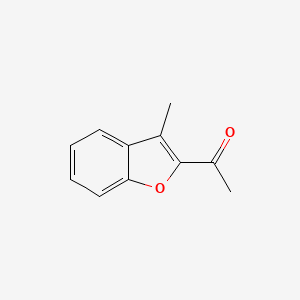

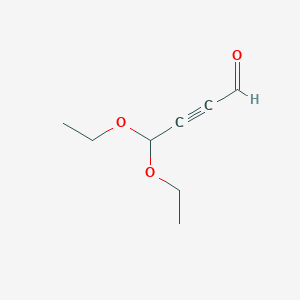

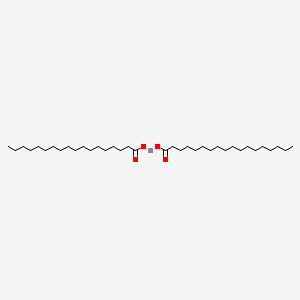
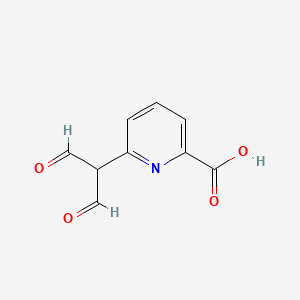

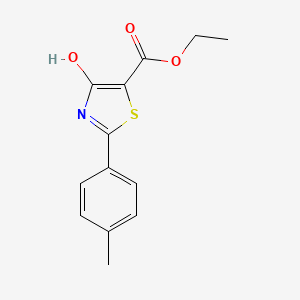
![2,6-Di(oxiran-2-ylmethyl)-1,2,3,5,6,7-hexahydropyrrolo[3,4-f]isoindole-1,3,5,7-tetraone](/img/structure/B1596703.png)
![4-[4-(2-Methoxyphenyl)piperidino]-3-nitrobenzaldehyde](/img/structure/B1596704.png)
